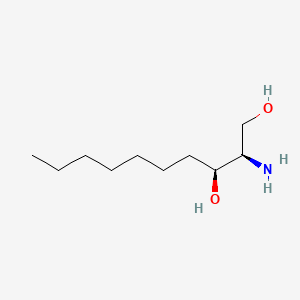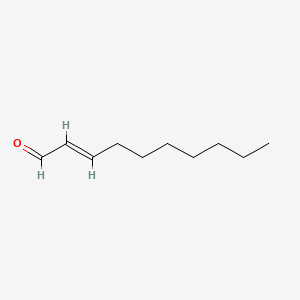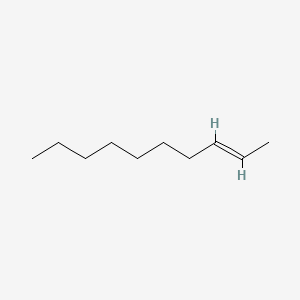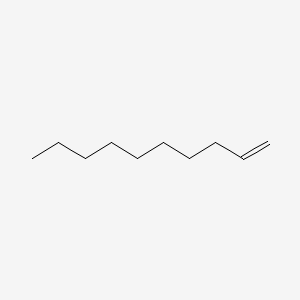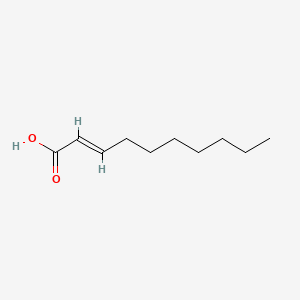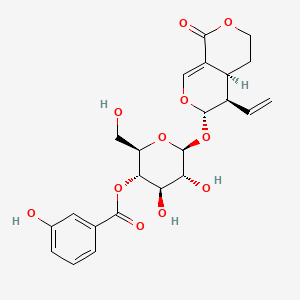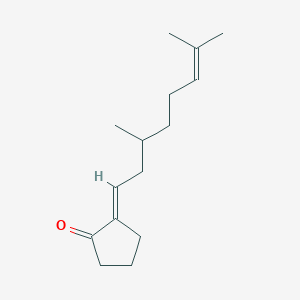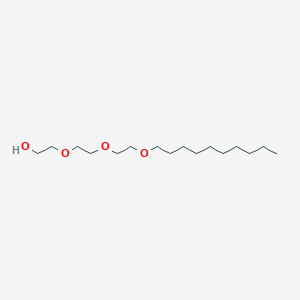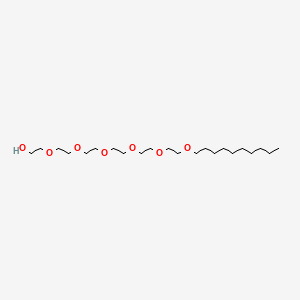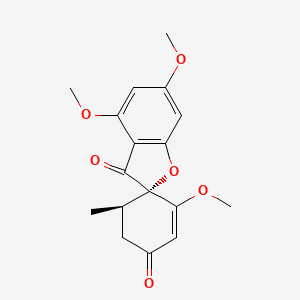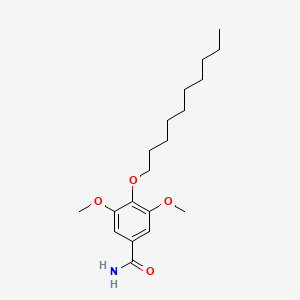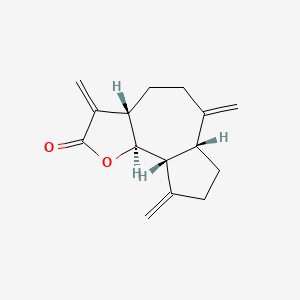
脱氢獐牙菜内酯
描述
科学研究应用
作用机制
脱氢獐牙菜内酯通过多种机制发挥作用:
类似化合物:
香附子内酯: 另一种具有类似抗癌活性的倍半萜内酯.
川木香胺: 倍半萜内酯的胺衍生物,具有增强的溶解度和生物活性.
独特性: 脱氢獐牙菜内酯因其独特的结构而独一无二,其中包括α,β-亚甲基-γ-内酯部分。 这种结构对其生物活性至关重要,并将其与其他类似化合物区分开来 .
总之,脱氢獐牙菜内酯是一种用途广泛的化合物,在各种科学领域具有巨大潜力。其独特的结构和多种生物活性使其成为正在进行的研究和工业应用的宝贵主题。
生化分析
Biochemical Properties
Dehydrocostus lactone has been found to interact with various enzymes and proteins. For instance, it has shown improved binding energies to protein kinases . The biological activities of dehydrocostus lactone and its analogues are suggested to be mediated by the lactone ring and α, β -methylene- γ -lactone .
Cellular Effects
Dehydrocostus lactone has significant effects on various types of cells. It has been found to ameliorate lipid accumulation, insulin resistance, and endoplasmic reticulum stress in palmitate-treated hepatocytes . It also displays selective toxicity against breast cancer cells . Furthermore, it has been found to inhibit the adhesion, morphological transition, and biofilms of Candida albicans .
Molecular Mechanism
Dehydrocostus lactone exerts its effects at the molecular level through various mechanisms. It has been found to inhibit cell proliferation by promoting p53 and P21 function . It also induces apoptosis by activating mitochondrial apoptosis by inhibiting the PI3K/Akt/Bad pathway and stimulating endoplasmic reticulum stress-mediated apoptosis pathway .
Temporal Effects in Laboratory Settings
The effects of dehydrocostus lactone have been observed over time in laboratory settings. For instance, it has been found to display greatly enhanced selective toxicity against breast cancer cells
Dosage Effects in Animal Models
The effects of dehydrocostus lactone vary with different dosages in animal models. For instance, oral administration of DCL (5–15 mg/kg) has been found to ameliorate symptoms of colitis and colonic barrier injury
Metabolic Pathways
Dehydrocostus lactone is involved in various metabolic pathways. It has been found to ameliorate lipid accumulation and insulin resistance in hepatocytes
准备方法
合成路线和反应条件: 脱氢獐牙菜内酯可以通过多种方法合成。 一种常见的方法是迈克尔加成反应,其中通过使化合物与不同的试剂反应来合成衍生物 . 另一种方法包括不对称全合成,可以通过涉及二烯炔或烯二炔底物的途径实现,这些底物通过不对称反式醛醇反应制备成对映体纯形式 .
工业生产方法: 脱氢獐牙菜内酯的工业生产通常涉及从天然来源(如川木香根)中提取。 该过程包括固相萃取和使用超高效液相色谱-四极杆-轨道阱高分辨率质谱等先进技术进行纯化 .
化学反应分析
反应类型: 脱氢獐牙菜内酯经历各种化学反应,包括:
氧化: 该化合物可以被氧化形成不同的衍生物。
还原: 还原反应可以改变内酯环结构。
常用试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用硼氢化钠等还原剂。
取代: 迈克尔加成反应通常涉及伯胺或仲胺.
相似化合物的比较
Costunolide: Another sesquiterpene lactone with similar anticancer activities.
Saussureamines: Amino derivatives of sesquiterpene lactones with enhanced solubility and biological activities.
Uniqueness: Dehydrocostus lactone is unique due to its specific structure, which includes the α, β-methylene-γ-lactone moiety. This structure is crucial for its biological activities and differentiates it from other similar compounds .
属性
IUPAC Name |
(3aS,6aR,9aR,9bS)-3,6,9-trimethylidene-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O2/c1-8-4-7-12-10(3)15(16)17-14(12)13-9(2)5-6-11(8)13/h11-14H,1-7H2/t11-,12-,13-,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NETSQGRTUNRXEO-XUXIUFHCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCC2C(C3C1CCC3=C)OC(=O)C2=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C1CC[C@@H]2[C@@H]([C@@H]3[C@H]1CCC3=C)OC(=O)C2=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80891554 | |
| Record name | Dehydrocostus lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80891554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477-43-0 | |
| Record name | (-)-Dehydrocostus lactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=477-43-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dehydrocostus lactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000477430 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dehydrocostus lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80891554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DEHYDROCOSTUS LACTONE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71TRF5K040 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary molecular targets of Dehydrocostus lactone?
A1: Dehydrocostus lactone has been shown to interact with several molecular targets, including:
- Bcr/Abl tyrosine kinase: This interaction inhibits downstream signaling pathways like JAK/STAT, impacting cell proliferation, apoptosis, and differentiation in chronic myeloid leukemia cells. [, ]
- NF-κB: Dehydrocostus lactone can suppress the NF-κB pathway, reducing the expression of pro-inflammatory mediators like COX-2 and inflammatory cytokines. [, ]
- PI3K/Akt: This pathway, often dysregulated in cancer, is inhibited by Dehydrocostus lactone, contributing to its anti-cancer effects. [, ]
- Mitochondria: Dehydrocostus lactone can induce apoptosis by disrupting mitochondrial membrane potential. [, ]
Q2: How does Dehydrocostus lactone affect the cell cycle?
A2: Dehydrocostus lactone can induce cell cycle arrest primarily at the S and G2/M phases by:
- Modulating cell cycle regulators: It suppresses the expression of cyclins (A, B1, E) and cyclin-dependent kinases (CDK1, CDK2), while increasing the expression of the cyclin-dependent kinase inhibitor p21. [, ]
- Disrupting DNA synthesis: This effect contributes to the accumulation of cells in the S phase. []
Q3: What is the role of Dehydrocostus lactone in inducing apoptosis?
A3: Dehydrocostus lactone promotes apoptosis through multiple mechanisms:
- Intrinsic pathway activation: It increases reactive oxygen species (ROS) generation, disrupts mitochondrial membrane potential, and modulates Bcl-2 family proteins (increasing Bax and decreasing Bcl-2 and Bcl-xL), leading to caspase activation. [, ]
- Extrinsic pathway activation: Dehydrocostus lactone can activate caspase-8, suggesting its involvement in the extrinsic apoptotic pathway. []
Q4: How does Dehydrocostus lactone impact macrophage activity in endometriosis?
A4: Research indicates that Dehydrocostus lactone inhibits the alternative activation of macrophages associated with endometriosis. It reduces the expression of M2 markers (CD206, Trem-2) and decreases the production of pro-inflammatory cytokines (IL-10), VEGF, and MMPs (MMP-2/-9). []
Q5: What is the molecular formula and weight of Dehydrocostus lactone?
A5: Dehydrocostus lactone has the molecular formula C15H18O2 and a molecular weight of 230.30 g/mol.
Q6: What are the key spectroscopic features of Dehydrocostus lactone?
A6: Spectroscopic data, including IR, 1H NMR, 13C NMR, COSY, NOESY, HMQC, and HMBC, have been extensively used to determine the structure and relative configuration of Dehydrocostus lactone and its derivatives. [, ]
Q7: How do structural modifications of Dehydrocostus lactone affect its activity?
A7: Studies exploring Dehydrocostus lactone derivatives have shown that modifications to the lactone ring and the α,β-methylene-γ-lactone moiety can significantly influence its biological activity. [, ]
- 13-amino derivatives: These derivatives have shown enhanced selectivity for breast cancer cells over non-tumorigenic cells. []
- Epoxidation: Epoxidation of Dehydrocostus lactone can significantly reduce its antimycobacterial activity. []
Q8: What analytical techniques are commonly used to quantify Dehydrocostus lactone?
A8: Various analytical methods have been developed for the quantification of Dehydrocostus lactone:
- High-Performance Liquid Chromatography (HPLC): This technique, often coupled with UV detection (HPLC-UV) or diode-array detection (HPLC-DAD), is widely used to quantify Dehydrocostus lactone in plant extracts and formulations. [, , , , ]
- Thin Layer Chromatography (TLC): TLC coupled with densitometry is a simple and cost-effective method for qualitative and quantitative analysis. []
- Gas Chromatography (GC): GC coupled with flame ionization detection (GC-FID) can be used for the simultaneous determination of Dehydrocostus lactone and other volatile compounds. []
- Near-Infrared Spectroscopy (NIRS): This rapid and non-destructive technique shows potential for quantifying Dehydrocostus lactone in plant material. []
Q9: What in vitro models have been used to study the biological activity of Dehydrocostus lactone?
A9: Numerous cell-based assays have been employed to evaluate the effects of Dehydrocostus lactone:
- Cancer cell lines: Human leukemia cells (K562), endometriotic cells (12Z), gastrinoma cells (BON-1), soft tissue sarcoma cells, and glioblastoma cells have been used to investigate its anti-cancer mechanisms. [, , , , , ]
- Macrophage cell lines: RAW 264.7 cells are commonly used to study the anti-inflammatory effects of Dehydrocostus lactone in the context of LPS-induced inflammation. [, ]
- Keratinocytes: HaCaT cells are utilized to evaluate the potential of Dehydrocostus lactone for treating inflammatory skin disorders. []
Q10: What in vivo models have been used to evaluate the therapeutic potential of Dehydrocostus lactone?
A10: Several animal models have been utilized to assess the in vivo efficacy of Dehydrocostus lactone:
- Xenograft models: Subcutaneous implantation of human tumor cells into immunodeficient mice has been used to evaluate the anti-tumor effects of Dehydrocostus lactone. [, ]
- Osteoporosis and periodontitis models: Inflammation-induced and ovariectomy-induced osteolytic mouse models help assess the therapeutic potential of Dehydrocostus lactone for bone diseases. []
- Diabetic models: Alloxan-induced diabetic rats have been used to investigate the hypoglycemic effects of Dehydrocostus lactone and its potential in treating diabetes. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


